molecular formula C7H6ClN3 B13856762 2-chloro-5-hydrazinylBenzonitrile CAS No. 209960-92-9

2-chloro-5-hydrazinylBenzonitrile

Cat. No.: B13856762
CAS No.: 209960-92-9
M. Wt: 167.59 g/mol
InChI Key: QDCJJTXVPYHFBX-UHFFFAOYSA-N
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Description

2-chloro-5-hydrazinylBenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydrazinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-hydrazinylBenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-hydrazinylBenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-hydrazinylBenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-hydrazinylBenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-hydrazinylBenzonitrile is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .

Properties

CAS No.

209960-92-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-5-hydrazinylbenzonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2

InChI Key

QDCJJTXVPYHFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C#N)Cl

Origin of Product

United States

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